N-(tert-butyl)-4-(((2,5-difluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxamide
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Description
N-(tert-butyl)-4-(((2,5-difluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H27F2N3O3S and its molecular weight is 403.49. The purity is usually 95%.
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Scientific Research Applications
Chiral Sulfinamide in Asymmetric Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This compound plays a critical role in mediating asymmetric N-heterocycle synthesis via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Selective Receptor Ligand Design
Research on N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines has led to the identification of compounds with selective ligand properties for the 5-HT7 receptor, demonstrating potential for the treatment of central nervous system (CNS) disorders. This illustrates the compound's utility in designing selective receptor ligands, which can be further explored for multifunctional agents aiming at polypharmacological approaches to complex diseases (Canale et al., 2016).
Synthesis of Key Intermediates
The compound serves as a key intermediate in the synthesis of significant therapeutic agents, such as Vandetanib. Its synthesis involves steps like acylation, sulfonation, and substitution, demonstrating its importance in the pharmaceutical manufacturing process. This showcases the compound's role in the efficient production of complex pharmaceuticals (Wang et al., 2015).
Versatile Intermediates for Amine Synthesis
N-tert-Butanesulfinyl imines, related to the compound , are versatile intermediates for the asymmetric synthesis of amines. These imines, prepared from enantiomerically pure tert-butanesulfinamide, enable the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as amino acids and alcohols. This highlights the compound's utility in producing enantiomerically enriched compounds for research and therapeutic use (Ellman et al., 2002).
Properties
IUPAC Name |
N-tert-butyl-4-[[(2,5-difluorophenyl)methylsulfonylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F2N3O3S/c1-18(2,3)22-17(24)23-8-6-13(7-9-23)11-21-27(25,26)12-14-10-15(19)4-5-16(14)20/h4-5,10,13,21H,6-9,11-12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZQEOBFTDJFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.